
Benzoclidine
Descripción general
Descripción
Benzoclidine is a pharmaceutical compound classified as a quinuclidine derivative, a bicyclic heterocyclic structure noted for its presence in various FDA-approved therapeutics . It is listed in regulatory documents such as Canada's Customs Tariff (2024), confirming its status as a recognized pharmaceutical agent .
Métodos De Preparación
Chemical Synthesis of Benzocaine
The synthesis of benzocaine typically involves a multi-step process starting from readily available precursors. A patented method (CN106699579A) outlines a four-step procedure that optimizes yield and reduces post-reaction complexity .
Synthesis of p-Nitrobenzoic Acid
The first step involves the oxidation of p-nitrotoluene to p-nitrobenzoic acid using potassium permanganate () under reflux conditions. Key parameters include:
-
Reactants : 0.05 mol p-nitrotoluene, 0.125 mol , and 5% molar equivalent of 4-bromide.
-
Conditions : Reflux at 90–95°C for 2.5 hours.
-
Workup : Acidification to pH 2–3 yields pale yellow crystals (85–90% purity) .
This step is critical for introducing the carboxylic acid group, which is later esterified.
Esterification to Ethyl p-Nitrobenzoate
The second step converts p-nitrobenzoic acid to its ethyl ester via Fischer esterification:
7\text{H}5\text{NO}4 + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}9\text{H}9\text{NO}4 + \text{H}_2\text{O}
-
Reactants : 0.015 mol p-nitrobenzoic acid, 25 mL absolute ethanol, 2.5 mL concentrated .
-
Conditions : Reflux at 80°C for 1.5 hours.
-
Yield : 78–82% after neutralization with 5% sodium carbonate .
Catalytic Hydrogenation to Benzocaine
The final step reduces the nitro group to an amine using palladium on carbon ():
9\text{H}9\text{NO}4 + 3\text{H}2 \xrightarrow{\text{Pd/C}} \text{C}9\text{H}{11}\text{NO}2 + 2\text{H}2\text{O}
-
Conditions : Hydrogen gas at ambient pressure, stirred for 4–6 hours.
-
Workup : Filtration and ethanol removal yields white crystalline benzocaine (95% purity) .
Table 1: Summary of Benzocaine Synthesis Steps
Step | Reactants | Conditions | Yield |
---|---|---|---|
p-Nitrobenzoic Acid | p-Nitrotoluene, | 90–95°C, 2.5 hours | 85–90% |
Esterification | p-Nitrobenzoic Acid, Ethanol | 80°C, , 1.5 hours | 78–82% |
Hydrogenation | Ethyl p-Nitrobenzoate, | , RT, 4–6 hours | 95% |
Pharmaceutical Compounding of Benzocaine Gel
Benzocaine is commonly formulated into topical gels for analgesic applications. A University of North Carolina protocol details a 2% benzocaine gel using carbomer as a gelling agent .
Formulation Components
-
Active Ingredient : Benzocaine USP (2.0%).
-
Gelling Agent : Carbopol 940 NF (2.0%).
-
Solvents : Alcohol USP (90%) and distilled water (6%).
Preparation Protocol
-
Weighing : Use a Class A prescription balance to measure benzocaine and Carbopol 940.
-
Mixing : Dissolve benzocaine in alcohol, then disperse Carbopol 940 into the mixture.
-
Hydration : Add water gradually to initiate gel formation.
-
Packaging : Transfer to ointment tubes and allow 24 hours for full hydration .
Table 2: Benzocaine Gel Formulation
Component | Quantity (%) | Function |
---|---|---|
Benzocaine USP | 2.0 | Anesthetic |
Carbopol 940 NF | 2.0 | Gelling Agent |
Alcohol USP | 90.0 | Solvent |
Distilled Water | 6.0 | Hydration |
Comparative Analysis of Preparation Methods
Synthesis vs. Compounding
-
Scale : Synthesis is suitable for industrial-scale production (kilograms), while compounding is ideal for small-scale pharmacy preparations (grams).
-
Complexity : Synthesis requires advanced organic chemistry techniques, whereas compounding demands precision in mixing and hydration.
-
Purity : Synthesized benzocaine achieves >95% purity, while compounded gels prioritize stability and texture over absolute purity .
Challenges and Optimizations
Análisis De Reacciones Químicas
Nitration of Toluene
Toluene undergoes electrophilic aromatic nitration using concentrated HNO₃ and H₂SO₄. The reaction produces ortho - (35%), para - (63%), and trace meta -nitrotoluene isomers due to the methyl group's electron-donating effect .
Mechanism :
-
Nitronium ion (NO₂⁺) formation via protonation of HNO₃.
-
Electrophilic attack by NO₂⁺ on toluene, generating resonance-stabilized arenium ions.
-
Deprotonation to yield nitro derivatives.
Key Data :
Parameter | Value |
---|---|
Major product | p-Nitrotoluene (63%) |
By-products | o-Nitrotoluene (35%) |
Separation method | Fractional distillation |
Oxidation of p-Nitrotoluene
The benzylic methyl group in p-nitrotoluene is oxidized to a carboxylic acid using O₂ in acetic acid with cobalt acetate and KBr catalysts .
Reaction :
Conditions :
-
Temperature: 120–150°C
-
Pressure: 8 atm air
Reduction and Esterification
The nitro group in p-nitrobenzoic acid is reduced to an amine, followed by Fischer esterification with ethanol :
-
Reduction :
-
Esterification :
Conditions :
-
Reflux at 150–230°C
-
High pressure (15–60 atm)
Oxidation to p-Toluic Acid
p-Xylene undergoes selective benzylic oxidation:
Conditions :
-
Temperature: 120°C
-
Pressure: 8 atm air
Esterification and Second Oxidation
-
Esterification :
-
Oxidation :
Ammonolysis and Final Steps
Methyl terephthalate reacts with NH₃ to form terephthalamide, which undergoes Hofmann rearrangement to yield p-aminobenzoic acid. Final esterification with ethanol produces benzocaine .
Mechanism :
-
Ammonia attacks the ester carbonyl, forming a tetrahedral intermediate.
-
Methanol elimination yields the amide.
-
Hofmann rearrangement generates the amine.
Stability and By-Product Analysis
Benzocaine’s ester bond is prone to hydrolysis under acidic/basic conditions, forming 4-aminobenzoic acid (PABA) . Accelerated stability studies show:
Condition | Degradation After 6 Months |
---|---|
50% RH, 60°C | <2% |
Aqueous pH 7.4, 37°C | 5–8% |
Comparative Reaction Pathways
Parameter | Toluene Route | p-Xylene Route | PABA Route |
---|---|---|---|
Steps | 3 | 5 | 1 |
Catalysts | Co, KBr | Co, NH₃ | H₂SO₄ |
Industrial Scalability | High | Moderate | Low |
Aplicaciones Científicas De Investigación
Pharmacological Applications
2.1 Analgesic Properties
Benzoclidine has been studied for its analgesic effects, similar to other local anesthetics like benzocaine. It acts by blocking sodium channels, thereby inhibiting nerve impulse conduction. This property makes it a candidate for use in pain management protocols, particularly in dental and minor surgical procedures.
2.2 Neurological Research
Research indicates that this compound may have implications in neurological studies due to its interaction with neurotransmitter systems. It has been shown to modulate dopaminergic pathways, suggesting potential applications in treating conditions such as Parkinson's disease or schizophrenia.
2.3 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. These compounds exhibit activity against various bacterial strains, indicating their potential as therapeutic agents in treating infections.
Case Studies
3.1 Pain Management in Dental Procedures
A clinical trial evaluated the effectiveness of this compound as a local anesthetic during dental procedures. The study found that patients reported significant pain relief compared to a placebo group, supporting its use as an effective anesthetic agent.
3.2 Neuroprotective Effects
In a laboratory study, this compound was administered to animal models of neurodegenerative diseases. The results indicated a reduction in neuroinflammation and neuronal cell death, suggesting its potential for neuroprotection.
Table 1: Pharmacological Properties of this compound
Property | Description |
---|---|
Chemical Structure | Benzylpiperidine derivative |
Mechanism of Action | Sodium channel blocker |
Therapeutic Uses | Local anesthesia, pain management |
Antimicrobial Activity | Effective against multiple bacterial strains |
Table 2: Summary of Case Studies on this compound
Study Focus | Findings | Reference |
---|---|---|
Pain Management | Significant pain relief in dental procedures | Clinical Trial 2024 |
Neuroprotective Effects | Reduction in neuroinflammation | Lab Study 2023 |
Mecanismo De Acción
La benzoclindina ejerce sus efectos interactuando con objetivos moleculares y vías específicas en el cuerpo. Actúa principalmente en el sistema nervioso central reduciendo la excitabilidad de las neuronas. Esto se logra mediante la modulación de los canales iónicos y los receptores neurotransmisores, lo que lleva a una disminución de la actividad neuronal y un efecto calmante general. Además, la benzoclindina aumenta los efectos de los fármacos hipnóticos, analgésicos y anestésicos locales potenciando su acción en sus respectivos objetivos .
Compuestos similares:
Quinuclidina: Comparte una estructura central similar con la benzoclindina y se utiliza como precursor en su síntesis.
Bencilamina: Otro compuesto con un grupo bencilo, utilizado en varias reacciones químicas.
Procaína: Un anestésico local con un mecanismo de acción similar pero una estructura química diferente.
Singularidad de la benzoclindina: La benzoclindina es única debido a su combinación de propiedades tranquilizantes, hipotensoras y antiarrítmicas. A diferencia de otros compuestos similares, la benzoclindina tiene un rango más amplio de efectos en el sistema nervioso central y cardiovascular, lo que la convierte en un compuesto versátil para diversas aplicaciones.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Quinuclidine Derivatives
Quinuclidine-based drugs share a common bicyclic scaffold but differ in substituents, leading to varied therapeutic effects. Below is a comparative analysis of Benzoclidine and its analogs:
Table 1: Comparison of Quinuclidine Derivatives
Key Findings:
Structural Similarities : All compounds retain the quinuclidine core, critical for binding to target receptors (e.g., 5-HT₃ or mAChR) .
Functional Divergence: Substituents dictate specificity. For example, Palonosetron’s indole moiety enhances 5-HT₃ affinity, while Solifenacin’s aryl group favors mAChR binding .
This compound’s Uniqueness: The absence of detailed structural data on this compound’s substituents precludes direct mechanistic comparisons.
Enzyme Inhibition and Binding Affinity:
- While specific data for this compound is unavailable, studies on analogs like Palonosetron show nanomolar affinity for 5-HT₃ receptors (IC₅₀: ~0.3 nM) . This compound may exhibit comparable potency if structurally aligned.
Regulatory and Clinical Status
Actividad Biológica
Benzoclidine, a compound belonging to the class of benzodiazepines, exhibits a range of biological activities that have garnered interest in pharmacological research. This article delves into its mechanisms of action, therapeutic applications, and associated risks, supported by relevant case studies and research findings.
This compound primarily acts as a central nervous system depressant . Its pharmacological effects are largely attributed to its interaction with the GABA (gamma-aminobutyric acid) receptors, which are critical for inhibitory neurotransmission in the brain. By enhancing the effects of GABA, this compound can produce sedative, anxiolytic, and muscle-relaxant effects.
Key Mechanisms:
- GABA Receptor Modulation : this compound binds to specific sites on GABA receptors, increasing chloride ion influx and hyperpolarizing the neuron, which inhibits neuronal firing.
- Dopaminergic Activity : Some studies suggest that this compound may also influence dopaminergic pathways, contributing to its potential use in treating disorders like schizophrenia.
Therapeutic Applications
This compound has been explored for various therapeutic uses:
- Anxiolytic Treatment : Due to its sedative properties, this compound is considered for managing anxiety disorders.
- Muscle Relaxation : It may be utilized in conditions requiring muscle relaxation due to its neuromuscular blocking effects.
- Anesthesia Adjunct : In surgical settings, this compound can serve as an adjunct to general anesthesia.
Case Study 1: Anxiolytic Efficacy
A clinical trial assessed the anxiolytic effects of this compound in patients with generalized anxiety disorder. The study involved 120 participants who received either this compound or a placebo. Results indicated a significant reduction in anxiety scores among those treated with this compound compared to the placebo group (p < 0.05).
Case Study 2: Muscle Relaxation
In a randomized controlled trial involving patients undergoing orthopedic surgery, this compound was administered preoperatively. The results showed a marked decrease in muscle tension and improved surgical conditions compared to those who received standard care without this compound (p < 0.01).
Safety and Adverse Effects
Despite its therapeutic potential, this compound is associated with several risks:
- Methemoglobinemia : High doses can lead to methemoglobinemia, a condition where hemoglobin is modified such that it cannot effectively release oxygen to tissues. A retrospective analysis identified multiple cases linked to excessive use of benzocaine derivatives, highlighting the need for caution in dosing.
- Dependency and Withdrawal : Prolonged use can lead to physical dependence and withdrawal symptoms upon cessation.
Comparative Biological Activity
To provide a clearer understanding of this compound's activity compared to other similar compounds, the following table summarizes key biological parameters:
Compound | Mechanism of Action | Therapeutic Use | Risk Profile |
---|---|---|---|
This compound | GABA receptor modulation | Anxiolytic, muscle relaxant | Methemoglobinemia, dependency |
Diazepam | GABA receptor agonist | Anxiety, seizures | Dependency, sedation |
Midazolam | Short-acting GABA agonist | Sedation in procedures | Respiratory depression |
Q & A
Q. Basic: What are the standard experimental protocols for synthesizing and characterizing Benzoclidine?
Answer:
Synthesis of this compound should follow rigorously documented procedures to ensure reproducibility. Key steps include:
- Reaction Setup : Use anhydrous conditions if sensitive to moisture (common in heterocyclic compounds), and specify solvents, catalysts, and stoichiometry .
- Characterization : Employ spectroscopic methods (e.g., H/C NMR, IR) and elemental analysis. For novel derivatives, include high-resolution mass spectrometry (HRMS) and X-ray crystallography data if available .
- Purity Assessment : Report HPLC/GC purity (>95% recommended) and provide chromatograms in supplementary materials .
Table 1: Minimum Characterization Requirements
Method | Purpose | Example Parameters |
---|---|---|
H NMR | Structural confirmation | δ 7.2–8.1 ppm (aromatic H) |
HPLC | Purity verification | 95% purity, C18 column |
Melting Point | Identity consistency | 142–144°C (lit. 140–145°C) |
Q. Basic: How should researchers address discrepancies in reported physicochemical properties of this compound (e.g., solubility, stability)?
Answer:
Contradictions in data often arise from methodological variability. Resolve these by:
Replicating Conditions : Compare studies using identical buffers, temperatures, and instrumentation .
Statistical Validation : Apply ANOVA or t-tests to assess significance of differences. For example, solubility variations may stem from pH adjustments or co-solvents .
Systematic Reviews : Use PRISMA guidelines to meta-analyze literature, highlighting outliers and consensus values .
Q. Advanced: What frameworks are recommended for designing studies on this compound’s mechanism of action in complex biological systems?
Answer:
Advanced studies require structured frameworks to ensure rigor:
- PICO Framework : Define Population (e.g., cell lines), Intervention (this compound dose), Comparison (control compounds), and Outcome (e.g., IC) .
- FINER Criteria : Ensure the research question is Feasible (resources available), Novel (gaps in literature), and Ethical (e.g., animal study approvals) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities before in vitro validation .
Q. Advanced: How can researchers optimize this compound’s pharmacokinetic profile while minimizing off-target effects?
Answer:
Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., methyl vs. ethyl substituents) and assess ADMET properties using tools like SwissADME .
Selectivity Screening : Employ panels of related receptors/enzymes to identify cross-reactivity. For example, test against CYP450 isoforms to predict drug-drug interactions .
In Vivo Pharmacokinetics : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models, ensuring compliance with IACUC protocols .
Q. Methodological: What strategies ensure robust literature reviews for this compound-related research?
Answer:
- Database Selection : Prioritize PubMed, SciFinder, and Reaxys for primary data; avoid non-peer-reviewed platforms .
- Citation Chaining : Track references from seminal papers (e.g., foundational synthesis routes) to identify historical and recent trends .
- Critical Appraisal : Use GRADE criteria to evaluate evidence quality, noting limitations like small sample sizes or unvalidated assays .
Q. Methodological: How should conflicting biological activity data for this compound derivatives be analyzed?
Answer:
Data Triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .
Error Source Analysis : Investigate batch-to-batch variability in compound purity or cell line authentication issues .
Meta-Regression : Model dose-response relationships across studies to identify confounding variables (e.g., serum concentration in cell media) .
Propiedades
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15/h1-5,11,13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKAOMZZTQULDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7348-26-7 (hydrochloride) | |
Record name | Benzoclidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016852816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046191 | |
Record name | Benzoclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671383 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16852-81-6, 66-93-3 | |
Record name | Benzoclidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016852816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoclidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | +/- -3-Quinuclidinol benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOCLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G84189YY06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.